molecular formula C22H25NO3 B14130426 Ester benzilique de pseudo-tropine CAS No. 53484-68-7

Ester benzilique de pseudo-tropine

Cat. No.: B14130426
CAS No.: 53484-68-7
M. Wt: 351.4 g/mol
InChI Key: XXVZGWNHSCGMCT-UHFFFAOYSA-N
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Description

Ester benzilique de pseudo-tropine is a chemical compound belonging to the class of tropane alkaloids. Tropane alkaloids are known for their potent pharmacological activities and are found in various plant families, including Solanaceae and Erythroxylaceae . This compound is characterized by its unique structure, which includes a benzoyl ester linked to the pseudo-tropine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ester benzilique de pseudo-tropine typically involves the esterification of pseudo-tropine with benzoyl chloride or benzoyl-CoA. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include room temperature and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Ester benzilique de pseudo-tropine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ester benzilique de pseudo-tropine can be compared with other tropane alkaloids, such as:

Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct pharmacological properties compared to other tropane alkaloids .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-23-18-12-13-19(23)15-20(14-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20,25H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVZGWNHSCGMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968205
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74051-39-1, 53484-68-7
Record name 1-alpha-H,5-alpha-H-Tropan-3-beta-ol, benzilate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ester benzilique de pseudo-tropine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC130062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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